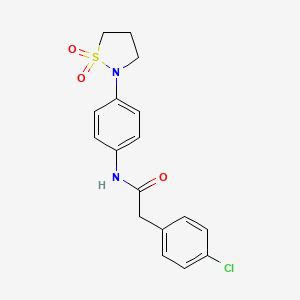

![molecular formula C18H22N4O2 B2617219 N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1030096-89-9](/img/structure/B2617219.png)

N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in cell growth, proliferation, and differentiation. It is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been extensively studied for its potential as an anticancer agent.

科学的研究の応用

Aggregation-induced Emission Enhancement

N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine and related compounds have been studied for their unique photophysical properties, particularly aggregation-induced emission enhancement (AIEE). This phenomenon is observed when molecules that are non-emissive in solution form emit strongly upon aggregation. The restricted intramolecular rotation in the solid state facilitates this process, leading to potential applications in sensing, imaging, and organic electronics (Qian et al., 2007).

Synthetic Organic Chemistry

These compounds serve as versatile intermediates in synthetic organic chemistry. Their structural framework allows for nucleophilic substitutions and radical reactions, enabling the synthesis of complex organic molecules with potential biological activities. For example, they can be utilized to generate aryl radicals under specific conditions, contributing to the development of new synthetic pathways and drug discovery efforts (Jasch et al., 2012).

Antimicrobial and Antitumor Activities

Research on benzothiazole derivatives, including those containing benzimidazole and imidazoline moieties, has shown promising antimicrobial and antitumor activities. These compounds exhibit potent antibacterial and entomological effects, suggesting their potential as lead compounds in the development of new therapeutic agents (Chaudhary et al., 2011). Moreover, palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized, exhibiting significant cytotoxicity against various cancer cell lines, pointing towards their use in cancer treatment (Ghani & Mansour, 2011).

Corrosion Inhibition

Benzimidazole derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic media. Their ability to adsorb on metal surfaces and form protective layers suggests applications in materials science and engineering, particularly in extending the lifespan of metal components in corrosive environments (Tang et al., 2013).

Electroluminescence and Mechanochromism

The development of N-substituted tetraphenylethene-based benzimidazoles demonstrates their aggregation-induced emission (AIE) properties and fast-reversible mechanochromism, alongside applications in organic electroluminescent devices. These properties are essential for the creation of novel materials for optoelectronic applications, including sensors, displays, and lighting (Zhang et al., 2018).

作用機序

特性

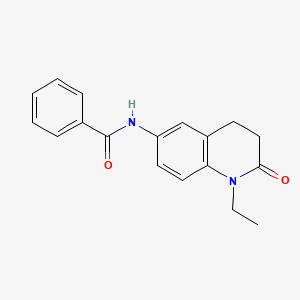

IUPAC Name |

N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZZJOCDMYDYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)

![5-[(2-Fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2617137.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2617140.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)

![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)

![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)